molecular formula C16H11N3O3S3 B5225504 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole

Cat. No.: B5225504
M. Wt: 389.5 g/mol
InChI Key: YWIAYXLKZUZEBM-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole is a complex organic compound characterized by its unique structure, which includes benzothiazole rings substituted with ethoxy, sulfanyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole typically involves multi-step reactions. One common method starts with the reaction of benzothiazole with ethyl mercaptan to form 2-mercaptobenzothiazole. This intermediate is then reacted with an alkylating agent, such as ethyl iodide, under basic conditions to introduce the ethoxy group. The final step involves nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound’s anti-inflammatory effects are believed to result from the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX). In cancer research, it is thought to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-ethoxybenzothiazole: Similar structure but lacks the nitro group.

    6-Ethoxy-1,3-benzothiazole-2-amine: Similar structure but with an amino group instead of a nitro group.

    2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]nicotinic acid: Contains a nicotinic acid moiety instead of a nitro group.

Uniqueness

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S3/c1-2-22-10-4-6-12-14(8-10)24-16(18-12)25-15-17-11-5-3-9(19(20)21)7-13(11)23-15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIAYXLKZUZEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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